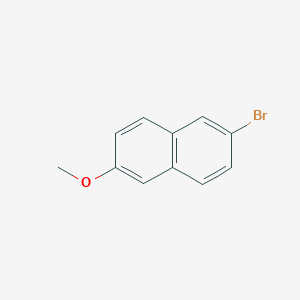

2-Bromo-6-methoxynaphthalene

Cat. No. B028277

Key on ui cas rn:

5111-65-9

M. Wt: 237.09 g/mol

InChI Key: AYFJBMBVXWNYLT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04628123

Procedure details

A solution of 81 g of bromine in 25 cm3 of CH3COOH was added over 35 minutes to a very well stirred suspension of 39.25 g of 2-methoxy-naphthalene in 125 cm3 of glacial CH3COOH, heated to 30° C., keeping the temperature at 40°-45° C., avoiding that the formed hydrobromic acid leaves the reaction medium; when the addition was over, the bulk was stirred for 1.5 h at 45° C. in order to complete the reaction. 14 g of iron in the form of powder were then added, in small doses, over 1.5 hours, slowing down at intervals the reaction exothermicity by means of a cold bath; one stirred at 45° C. till 1,6-dibromo-2-methoxy-naphthalene disappeared (on thin layer chromatography) and then the bulk was diluted with 0.5 liters of H2O. Then the compound was filtered, washed with H2O and dissolved in CH2Cl2 ; lastly the chloromethylenic solution was washed with NaOH at 5%, dehydrated and evaporated. 55.2 g of raw 2-methoxy-6-bromo-naphthalene were obtained; after a crystallization from 250 cm3 of isobutanol, 45 g of pure product were obtained (gas-chromatographic analysis) having a melting point ranging between 105° and 106° C.

Identifiers

|

REACTION_CXSMILES

|

BrBr.COC1C=CC2C(=CC=CC=2)C=1.Br.Br[C:17]1[C:26]2[C:21](=[CH:22][C:23]([Br:27])=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:28][CH3:29]>CC(O)=O.O.[Fe]>[CH3:29][O:28][C:18]1[CH:19]=[CH:20][C:21]2[C:26](=[CH:25][CH:24]=[C:23]([Br:27])[CH:22]=2)[CH:17]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

81 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

39.25 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC2=CC=CC=C2C=C1

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC2=CC(=CC=C12)Br)OC

|

Step Four

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

14 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for 1.5 h at 45° C. in order

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 40°-45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaves the reaction medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

when the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Then the compound was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with H2O

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

lastly the chloromethylenic solution was washed with NaOH at 5%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC2=CC=C(C=C2C=C1)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 55.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |